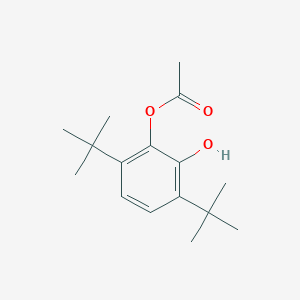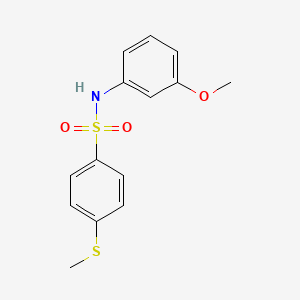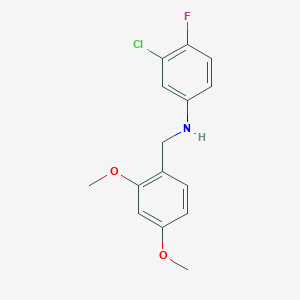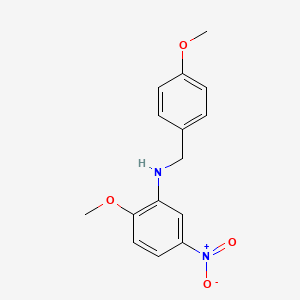
3,6-di-tert-butyl-2-hydroxyphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-di-tert-butyl-2-hydroxyphenyl acetate, also known as DTBHPA, is an antioxidant commonly used in scientific research. It is a white crystalline solid with a molecular weight of 326.4 g/mol and a melting point of 135-138°C. DTBHPA is widely used in the field of biochemistry due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Wirkmechanismus
3,6-di-tert-butyl-2-hydroxyphenyl acetate exerts its antioxidant effects through a variety of mechanisms. It is able to scavenge free radicals, preventing them from causing oxidative damage to cells. 3,6-di-tert-butyl-2-hydroxyphenyl acetate also enhances the activity of other antioxidants, such as vitamin E, by regenerating them after they have neutralized free radicals.
Biochemical and Physiological Effects
3,6-di-tert-butyl-2-hydroxyphenyl acetate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3,6-di-tert-butyl-2-hydroxyphenyl acetate is able to prevent oxidative damage to lipids, proteins, and DNA. Animal studies have shown that 3,6-di-tert-butyl-2-hydroxyphenyl acetate is able to reduce oxidative stress and inflammation, and may have therapeutic effects in a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3,6-di-tert-butyl-2-hydroxyphenyl acetate has several advantages for use in lab experiments. It is a stable compound that is easily synthesized, and has been extensively studied for its antioxidant properties. However, 3,6-di-tert-butyl-2-hydroxyphenyl acetate does have some limitations. It has a relatively low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, 3,6-di-tert-butyl-2-hydroxyphenyl acetate has been shown to have some cytotoxic effects at high concentrations, which can limit its use in certain cell culture experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3,6-di-tert-butyl-2-hydroxyphenyl acetate. One area of interest is investigating its potential therapeutic effects in various diseases. For example, 3,6-di-tert-butyl-2-hydroxyphenyl acetate has been shown to have anti-cancer effects in animal studies, and further research could explore its potential as a cancer treatment. Additionally, research could investigate the use of 3,6-di-tert-butyl-2-hydroxyphenyl acetate in combination with other antioxidants or drugs to enhance its therapeutic effects. Finally, further studies could investigate the mechanisms by which 3,6-di-tert-butyl-2-hydroxyphenyl acetate exerts its antioxidant effects, which could lead to the development of new antioxidant therapies.
Synthesemethoden
3,6-di-tert-butyl-2-hydroxyphenyl acetate can be synthesized through a simple two-step process. First, p-tert-butylphenol is reacted with acetic anhydride to form p-tert-butylphenyl acetate. This intermediate is then reacted with hydrochloric acid to form 3,6-di-tert-butyl-2-hydroxyphenyl acetate.
Wissenschaftliche Forschungsanwendungen
3,6-di-tert-butyl-2-hydroxyphenyl acetate has been extensively used in scientific research for its antioxidant properties. It is commonly used to protect cells from oxidative damage in vitro, and has been shown to be effective in preventing lipid peroxidation and DNA damage. 3,6-di-tert-butyl-2-hydroxyphenyl acetate has also been used in animal studies to investigate its potential therapeutic effects in a variety of diseases, including cancer, Alzheimer's disease, and diabetes.
Eigenschaften
IUPAC Name |
(3,6-ditert-butyl-2-hydroxyphenyl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-10(17)19-14-12(16(5,6)7)9-8-11(13(14)18)15(2,3)4/h8-9,18H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYLALHUQXXUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1O)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Ditert-butyl-2-hydroxyphenyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[(4-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5780504.png)

![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5780521.png)
![N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5780522.png)

![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5780550.png)
![3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B5780551.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide](/img/structure/B5780560.png)
![{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5780577.png)

